molecular formula C18H17ClF3N5O3 B2956150 (Z)-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylidene](methoxy)amine CAS No. 383147-29-3

(Z)-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylidene](methoxy)amine

Cat. No.: B2956150
CAS No.: 383147-29-3
M. Wt: 443.81
InChI Key: KKZTWKJXSYMYEG-VROXFSQNSA-N
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Description

The compound (Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine is a synthetic molecule featuring a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. This pyridine moiety is linked via a piperazine bridge to a 3-nitrophenyl group, which is further functionalized with a methylidene methoxyamine group in the Z-configuration. The Z-isomer indicates the spatial arrangement of the imine double bond, which influences its molecular interactions and stability .

This compound is hypothesized to exhibit bioactivity relevant to drug discovery, particularly in kinase inhibition or receptor modulation, given the prevalence of piperazine and nitroaryl motifs in pharmacologically active molecules. Its synthesis likely involves multi-step reactions, including nucleophilic substitution for piperazine linkage and condensation for the imine formation .

Properties

IUPAC Name

(Z)-1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-nitrophenyl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N5O3/c1-30-24-10-12-2-3-15(16(8-12)27(28)29)25-4-6-26(7-5-25)17-14(19)9-13(11-23-17)18(20,21)22/h2-3,8-11H,4-7H2,1H3/b24-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZTWKJXSYMYEG-VROXFSQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with piperazine under controlled conditions to form the piperazinyl-pyridine intermediate. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine is a complex organic compound with a unique chemical structure, making it potentially applicable in chemistry, biology, and medicine. This compound combines a pyridine ring, a piperazine ring, and a nitrophenyl group.

Chemistry

In chemistry, (Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine serves as a building block in synthesizing more complex molecules. Its unique structure facilitates exploring new chemical reactions and creating novel compounds.

Reactions
(Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidation can be achieved using oxidizing agents like potassium permanganate in an acidic medium.
  • Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride in methanol.
  • Substitution The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used, such as halogenated solvents and appropriate nucleophiles or electrophiles.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and can be used as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine

In medicine, the compound is explored for potential therapeutic applications, with its structure suggesting activity against certain biological targets, making it a candidate for drug development.

Industry

(Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine can be used in the production of specialty chemicals and materials, with its unique properties potentially leveraged in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives reported in the literature:

Compound Name Key Substituents Molecular Weight (g/mol) logP Bioactivity
Target Compound 3-chloro-5-(trifluoromethyl)pyridine, piperazine, 3-nitrophenyl, Z-imine methoxyamine ~550 (estimated) ~3.8 Hypothesized kinase inhibition
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine Chlorophenyl, methoxyphenyl, triazole, pyrrolothiazolopyrimidine ~950 ~5.2 Anticancer (in vitro)
(E)-(4-Fluorophenyl)methoxyamine Fluorophenyl, methoxyphenyl, cyclopropane, E-imine ~350 ~2.5 Antimicrobial (reported)

Key Observations :

  • The Z-configuration may confer steric hindrance distinct from E-isomers, affecting solubility and target engagement .

Physicochemical Properties

NMR Analysis :

  • Comparative NMR data (as in ) suggest that substituents in regions analogous to the nitro and trifluoromethyl groups cause distinct chemical shifts (e.g., δ 7.5–8.5 ppm for aromatic protons), differentiating the target compound from analogues with methoxy or chlorophenyl groups .
  • The Z-imine configuration may result in downfield shifts for protons near the nitro group due to electron withdrawal .

Solubility and Stability :

Research Implications and Limitations

  • Lumping Strategy Considerations : highlights that lumping structurally similar compounds can oversimplify reactivity profiles. For example, the nitro group in the target compound may lead to distinct degradation pathways compared to methoxy analogues .
  • Synthetic Challenges : Multi-step synthesis introduces scalability issues, particularly in purifying Z-isomers without epimerization .

Biological Activity

(Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine is a complex organic compound with potential applications in biological research and medicine. Its unique chemical structure, characterized by the presence of a pyridine ring, a piperazine ring, and a nitrophenyl group, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is (Z)-1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-nitrophenyl]-N-methoxymethanimine. The molecular formula is C18H17ClF3N5O3C_{18}H_{17}ClF_3N_5O_3, with a molecular weight of 383.147 g/mol.

Mechanisms of Biological Activity

Research indicates that (Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine exhibits several biological activities:

  • Inhibition of Enzyme Activity : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in neurotransmitter transport and signaling pathways. For example, it has been shown to act as an inhibitor of glycine transporter 1 (GlyT1), which is crucial for regulating synaptic transmission in the central nervous system .
  • Receptor Modulation : Studies have identified the compound as a ligand for the TRPV1 receptor, which plays a significant role in pain perception and inflammatory responses. Its binding affinity and selectivity suggest potential applications in pain management therapies .
  • Antitumor Activity : Some preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits GlyT1 transporter
Receptor ModulationActs as a ligand for TRPV1 receptor
Antitumor EffectsCytotoxic effects on cancer cell lines

Case Studies

Several case studies have explored the biological implications of (Z)-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-nitrophenyl)methylideneamine:

  • GlyT1 Inhibition Study : A study conducted by researchers aimed to evaluate the efficacy of this compound as a GlyT1 inhibitor. Using high-throughput screening methods, it was found to significantly reduce GlyT1 activity in vitro, leading to enhanced glycine levels in neuronal cultures .
  • TRPV1 Modulation Research : Another investigation focused on the interaction between this compound and TRPV1 receptors. The results demonstrated that it could effectively modulate receptor activity, suggesting its potential as an analgesic agent .
  • Cytotoxicity Assessment : A study assessing the cytotoxic properties against various cancer cell lines reported promising results, indicating that the compound could induce apoptosis in specific types of tumors, warranting further investigation into its mechanism of action .

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